![molecular formula C15H18N2OS B2573406 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile CAS No. 2189235-52-5](/img/structure/B2573406.png)
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as MPTC and has a molecular formula of C16H19N2OS.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been found to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile. One potential direction is the synthesis of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the treatment of other diseases such as neurological disorders.
Méthodes De Synthèse
The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the reaction of 4-methylphenylpropanoic acid with thiomorpholine and potassium cyanide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent.
Applications De Recherche Scientifique
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYHOHKZAWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

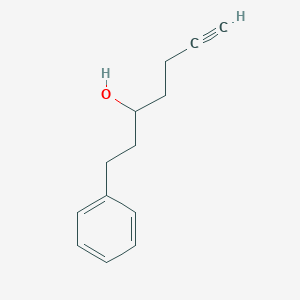


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)
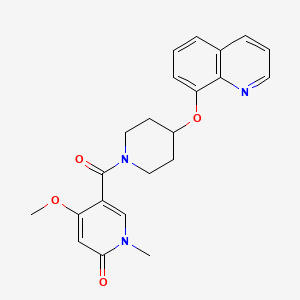


![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)

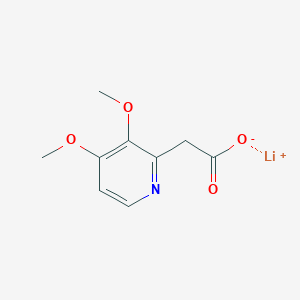
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)
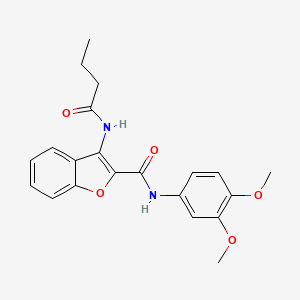
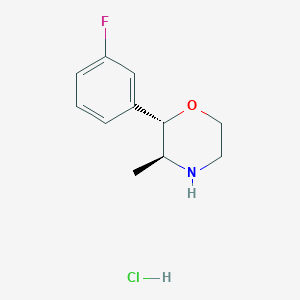
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)